REACTION_CXSMILES
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C[O:2][CH2:3][C:4]1[N:9]=[CH:8][N:7]=[C:6]([NH:10]C(=O)OC(C)(C)C)[CH:5]=1.B(Br)(Br)Br>C(Cl)Cl>[NH2:10][C:6]1[N:7]=[CH:8][N:9]=[C:4]([CH2:3][OH:2])[CH:5]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture was quenched with MeOH
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CONCENTRATION
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Details
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concentrated (2×)
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Type
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CUSTOM
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Details
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dried in vacuo
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |